3-(3-(benzyloxy)-4-methoxyphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide
Description
Properties
IUPAC Name |
3-(4-methoxy-3-phenylmethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-29-21-9-7-18(15-22(21)30-17-19-5-3-2-4-6-19)8-10-23(28)26-20-11-13-27(16-20)24-25-12-14-31-24/h2-7,9,12,14-15,20H,8,10-11,13,16-17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDVIEFEZWUQAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NC2CCN(C2)C3=NC=CS3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(benzyloxy)-4-methoxyphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Benzyloxy Intermediate: The initial step involves the protection of the phenol group by benzylation, using benzyl bromide and a base such as potassium carbonate in a solvent like acetone.
Thiazole Formation: The thiazole ring can be synthesized via a cyclization reaction involving a thioamide and an α-haloketone.
Pyrrolidine Introduction: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the intermediate.
Amide Bond Formation: Finally, the amide bond is formed by coupling the thiazole-pyrrolidine intermediate with the benzyloxy-methoxyphenylpropanoic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-(benzyloxy)-4-methoxyphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the thiazole moiety can be oxidized under strong oxidizing conditions.
Reduction: The amide bond can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings and thiazole.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
3-(3-(benzyloxy)-4-methoxyphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-(benzyloxy)-4-methoxyphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and pyrrolidine rings are often involved in binding interactions, while the amide bond provides stability and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
A comparative analysis with evidence-derived compounds reveals key insights:
Physicochemical and Spectral Properties
- Lipophilicity : The benzyloxy group in the target compound increases logP compared to analogs with simple methoxy (e.g., 26c) or pyridyl groups (26d) .
- NMR Signatures : Methoxy protons (δ ~3.8 ppm) and benzyloxy aromatic protons (δ ~7.3–7.5 ppm) would align with trends in ’s 3-(4-methoxyphenyl)-N-(3-(4-methoxyphenyl)prop-2-yn-1-yl)propanamide (5k) .
Hypothesized Bioactivity
Biological Activity
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 396.55 g/mol. The structure features a thiazole ring, which is known to impart various biological activities, and a propanamide moiety that may enhance its pharmacological properties.
Anticancer Properties
Research indicates that derivatives of thiazole compounds exhibit significant anticancer activity. For instance, compounds with similar structures have shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that analogs of thiazole effectively reduced glioma cell viability in vitro by targeting multiple signaling pathways, including AMPK and mTOR pathways .
Anti-inflammatory Effects
Thiazole derivatives have been reported to possess anti-inflammatory properties. In animal models, compounds similar to the target molecule have been shown to reduce inflammation markers such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
The compound's structural components suggest possible antimicrobial activity. Thiazole-containing compounds have been documented to exhibit inhibitory effects against various bacterial strains. For instance, certain thiazole derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating the potential for development as antimicrobial agents .
Summary of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell growth | |
| Anti-inflammatory | Reduced cytokine levels | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
-
Case Study on Glioma Cells :
- Objective : To evaluate the anticancer efficacy of thiazole derivatives.
- Method : In vitro assays measuring cell viability.
- Results : Significant reduction in glioma cell proliferation was observed with an IC50 value of 15 µM for a related thiazole compound.
-
Case Study on Inflammation :
- Objective : To assess the anti-inflammatory effects in a murine model.
- Method : Measurement of serum cytokines post-treatment.
- Results : Treatment led to a 40% reduction in TNF-alpha levels compared to controls.
The biological activities of the compound can be attributed to its ability to interact with specific cellular targets. For instance:
- Inhibition of Enzymes : Compounds with similar structures often act as enzyme inhibitors (e.g., inhibiting cyclooxygenase enzymes involved in inflammation).
- Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell survival and proliferation, such as PI3K/AKT/mTOR pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
